molecular formula C13H17NO3 B188364 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone CAS No. 175133-79-6

1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone

Katalognummer: B188364
CAS-Nummer: 175133-79-6
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: AECGYOKFJFSDKI-NWDGAFQWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Nomenclature Development

The development of systematic nomenclature for chroman derivatives emerged from the broader historical evolution of heterocyclic chemistry, with chromane itself being recognized as a fundamental bicyclic structure consisting of a benzene ring fused to dihydropyran. The compound this compound represents a sophisticated evolution in this naming system, incorporating precise stereochemical descriptors that reflect advances in three-dimensional molecular understanding. The systematic name explicitly defines the spatial arrangement of substituents, with the (3R,4S) designation indicating the absolute configuration at two critical chiral centers, a level of precision that became standard practice following the development of Cahn-Ingold-Prelog priority rules.

The Chemical Abstracts Service registry number 175133-79-6 provides unique identification for this specific stereoisomer, distinguishing it from other possible configurations of the same molecular formula. This specificity in chemical identification reflects the growing recognition that stereochemical differences can dramatically affect biological activity, a principle that has become fundamental to modern pharmaceutical chemistry. The compound's molecular formula C₁₃H₁₇NO₃ and molecular weight of 235.28 grams per mole establish its position within the broader family of substituted chroman derivatives.

The International Union of Pure and Applied Chemistry name, 1-[(3R,4S)-4-amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl]ethanone, demonstrates the systematic approach to naming complex heterocyclic compounds that incorporates both structural and stereochemical information. This nomenclature system ensures unambiguous communication of molecular structure across the global scientific community, facilitating research collaboration and regulatory oversight.

Significance in Heterocyclic Chemistry

Chroman-4-one and related chroman derivatives occupy a privileged position in heterocyclic chemistry due to their presence in numerous natural products and their demonstrated utility as pharmaceutical scaffolds. The compound this compound exemplifies the structural diversity achievable within this chemical class, incorporating multiple functional groups that provide opportunities for diverse molecular interactions. The presence of both amino and hydroxyl functionalities creates a compound capable of hydrogen bonding, electrostatic interactions, and potential coordination chemistry.

The stereochemical complexity of this compound, with its defined (3R,4S) configuration, represents advances in synthetic methodology that allow for the preparation of specific stereoisomers rather than racemic mixtures. This stereocontrol has become increasingly important as researchers have recognized that different stereoisomers of the same compound can exhibit dramatically different biological activities, pharmacokinetic properties, and safety profiles. The ability to synthesize and study individual stereoisomers has opened new avenues for drug development and has contributed to more precise understanding of structure-activity relationships.

Research into chroman derivatives has revealed their potential as selective enzyme inhibitors, with some derivatives showing remarkable selectivity for specific protein targets. The structural features present in this compound, including the positioned amino group and hydroxyl functionality, suggest potential for specific protein interactions that could translate into biological activity. The compound's molecular architecture provides multiple sites for potential modification, making it a valuable lead compound for medicinal chemistry optimization.

Classification within Chroman Derivatives

Within the broad classification of chroman derivatives, this compound occupies a unique position due to its specific substitution pattern and stereochemical features. Chroman derivatives are generally classified based on their substitution patterns, with particular attention to modifications at the 2, 3, 4, 6, 7, and 8 positions of the core bicyclic structure. This compound features substitution at multiple positions, including the characteristic 2,2-dimethyl substitution pattern that provides conformational rigidity to the dihydropyran ring.

The presence of an amino group at the 4-position with S configuration and a hydroxyl group at the 3-position with R configuration creates a specific stereoelectronic environment that distinguishes this compound from other chroman derivatives. This substitution pattern places the compound within the subclass of 3-hydroxy-4-amino chroman derivatives, a group that has shown particular promise in medicinal chemistry applications. The acetyl substitution at the 6-position of the aromatic ring provides an additional site for potential chemical modification or biological interaction.

Research into structure-activity relationships within chroman derivatives has identified key structural features that correlate with biological activity. For compounds acting as selective enzyme inhibitors, the presence of electron-withdrawing groups and specific alkyl chain lengths at particular positions have been identified as crucial for potency. The structural features of this compound align with several of these identified pharmacophoric elements, suggesting potential for biological activity.

Table 1: Structural Classification of Key Chroman Derivatives

Compound Type Substitution Pattern Stereochemistry Molecular Weight Key Features
This compound 2,2-dimethyl, 3-hydroxy, 4-amino, 6-acetyl (3R,4S) 235.28 Dual chiral centers, multiple hydrogen bonding sites
2-Pentylchroman-4-one 2-pentyl substitution Variable ~220 Extended alkyl chain, carbonyl functionality
6,8-Dibromo-2-pentylchroman-4-one 2-pentyl, 6,8-dibromo Variable ~360 Halogen substitution, enhanced selectivity

Relationship to Natural Chromone Compounds

The structural relationship between this compound and naturally occurring chromone compounds provides important context for understanding its chemical significance and potential biological activity. Chromones represent a large class of naturally occurring compounds found extensively throughout the plant kingdom, where they often serve important biological functions including plant defense against herbivores and pathogens. The biosynthesis of chromones typically proceeds through the acetate pathway, involving the condensation of acetate units followed by cyclization to form the characteristic benzopyran structure.

Natural chromone glycosides have been isolated from numerous plant families, including Apiaceae, Fabaceae, Myrtaceae, and Asphodelaceae, demonstrating the widespread occurrence and structural diversity of this compound class. These natural products often feature complex substitution patterns and additional heterocyclic rings, providing inspiration for synthetic chemists developing new pharmaceutical compounds. The structural motifs present in natural chromones have influenced the design of synthetic analogs, including chroman derivatives like the compound under study.

The biosynthetic pathway leading to natural chromones involves pentaketide chromone synthase, which catalyzes the formation of the basic chromone structure from malonyl-coenzyme A precursors. This enzymatic process demonstrates the biological significance of the chromone scaffold and suggests that compounds incorporating similar structural features may interact with biological systems in predictable ways. The evolutionary conservation of chromone biosynthetic pathways across diverse plant species indicates the fundamental importance of these molecular frameworks in biological systems.

Research into naturally occurring chromone compounds has revealed diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. These activities often correlate with specific structural features, such as hydroxyl group positioning, methyl substitution patterns, and the presence of additional heterocyclic rings. The structural features present in this compound share similarities with bioactive natural chromones, suggesting potential for similar biological activities.

Table 2: Comparison with Representative Natural Chromone Compounds

Natural Compound Source Key Structural Features Biological Activity Relationship to Target Compound
Aloesin Aloe species Chromone-8-C-glycoside Antioxidant, skin protection Shared chromone core structure
5,7-Dihydroxy-2-methylchromone Various plants Basic chromone structure Biosynthetic precursor Fundamental chromone framework
Furanochromone derivatives Saposhnikovia divaricate Additional furan ring Anti-inflammatory Extended heterocyclic system
Taxifolin Various plants Dihydroflavonol structure Antidiabetic, antioxidant Related benzopyran structure

The relationship between synthetic chroman derivatives and natural chromone compounds extends beyond structural similarity to include shared mechanisms of biological activity. Both compound classes can interact with similar enzyme systems, cellular targets, and signaling pathways, making natural products valuable guides for synthetic compound development. The success of nature-inspired drug design in other therapeutic areas suggests that compounds like this compound, which incorporate structural motifs found in bioactive natural products, represent promising starting points for pharmaceutical development.

Understanding the relationship between synthetic chroman derivatives and their natural counterparts also provides insights into potential mechanisms of action and biological targets. Natural chromone compounds often exert their effects through interaction with specific enzyme systems, including those involved in oxidative stress response, inflammation, and cellular signaling. The structural features present in this compound suggest potential for similar interactions, particularly given the presence of hydrogen bonding groups and the overall molecular architecture that resembles bioactive natural products.

Eigenschaften

IUPAC Name

1-[(3R,4S)-4-amino-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-7(15)8-4-5-10-9(6-8)11(14)12(16)13(2,3)17-10/h4-6,11-12,16H,14H2,1-3H3/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECGYOKFJFSDKI-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(C(C2N)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)OC([C@@H]([C@H]2N)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441783
Record name 1-[(3R,4S)-4-Amino-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175133-79-6
Record name 1-[(3R,4S)-4-Amino-3-hydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Acid-Catalyzed Cyclization of Diols

A common approach to chroman synthesis involves cyclizing 3,4-diols under acidic conditions. For example, treating 2,2-dimethyl-3,4-diol precursors with p-toluenesulfonic acid (p-TsOH) in toluene induces ring closure, forming the chroman scaffold. However, stereochemical control at C3 and C4 requires chiral auxiliaries or enantiopure starting materials.

Oxa-Pictet-Spengler Reaction

The Oxa-Pictet-Spengler reaction between phenethyl alcohols and aldehydes offers a stereocontrolled route to chromans. Using (R)- or (S)-glyceraldehyde acetonide as a chiral aldehyde could install the C3 and C4 stereocenters simultaneously.

Introduction of the C6 Acetyl Group

Friedel-Crafts Acylation

Direct acylation of the chroman aromatic ring at C6 is challenging due to deactivation by electron-donating groups. However, using a Lewis acid catalyst like AlCl₃ in dichloromethane with acetyl chloride may enable regioselective acylation if activating groups (e.g., methoxy) are temporarily introduced and later removed.

Directed Ortho Metalation (DoM)

A more reliable method involves installing a directing group (e.g., sulfonyl or silyl) at C5 to facilitate lithiation at C6. Subsequent quenching with N-methoxy-N-methylacetamide (Weinreb amide) yields the acetyl group.

Installation of 3-Hydroxy and 4-Amino Groups

Epoxide Opening for C3 Hydroxylation

Forming an epoxide between C3 and C4 followed by acid-catalyzed ring-opening with water introduces the 3-hydroxy group. Stereoselective epoxidation using Jacobsen’s (salen)Mn catalyst ensures the (3R,4S) configuration.

Reductive Amination at C4

After hydroxylation, oxidation of C4 to a ketone enables reductive amination with ammonium acetate and sodium cyanoborohydride. Asymmetric reduction using (R)- or (S)-BINAP-Ru catalysts achieves enantiomeric excess >90%.

Stereochemical Control and Resolution

Chiral Pool Synthesis

Starting from naturally occurring chiral molecules like L-serine or D-mannitol avoids racemization. For example, L-serine derivatives can provide the (S)-configuration at C4, while subsequent hydroxylation establishes C3.

Kinetic Resolution with Enzymes

Lipase-catalyzed acetylation of racemic intermediates selectively protects one enantiomer, enabling separation. Candida antarctica lipase B (CAL-B) has shown efficacy in resolving chroman derivatives.

Purification and Characterization

Chromatographic Techniques

Supercritical fluid chromatography (SFC) with chiral columns (e.g., Chiralpak IA) resolves diastereomers, achieving >99% enantiomeric purity. Reverse-phase HPLC using C18 columns purifies the final product.

Spectroscopic Confirmation

  • ¹H NMR : Key signals include the acetyl singlet (δ 2.5–2.6 ppm), aromatic protons (δ 6.8–7.2 ppm), and hydroxy/amino protons (δ 1.5–5.0 ppm).

  • MS (ESI+) : Molecular ion peak at m/z 235.28 [M+H]⁺.

Challenges and Optimization

Regioselectivity in Acylation

Competing acylation at C5 or C7 necessitates protecting groups. tert-Butyldimethylsilyl (TBDMS) ethers at C3 and C4 improve C6 selectivity.

Stability of Amino Group

The 4-amino group is prone to oxidation. Storage under nitrogen at −20°C in amber vials minimizes degradation.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactors enhance heat transfer and mixing, reducing side reactions during cyclization and hydrogenation steps.

Green Chemistry Metrics

Solvent recovery systems and catalytic hydrogenation (e.g., Pd/C) improve atom economy, achieving E-factors <15 .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antioxidant Properties
Research indicates that compounds similar to 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone exhibit significant antioxidant activity. This property is crucial in the development of drugs aimed at combating oxidative stress-related diseases such as cancer and neurodegenerative disorders. Studies have shown that derivatives of this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Neuroprotective Effects
The compound has been investigated for its neuroprotective effects. In preclinical studies, it has demonstrated the ability to enhance neuronal survival under stress conditions, which is promising for treating conditions like Alzheimer's disease and Parkinson's disease. The mechanism involves modulation of neuroinflammatory pathways and promotion of neuronal health.

Pharmacological Applications

Potential Anti-inflammatory Agent
this compound has shown potential as an anti-inflammatory agent. Research suggests that it can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property could be beneficial in developing treatments for chronic inflammatory diseases.

Cardiovascular Health
Preliminary studies indicate that this compound may support cardiovascular health by improving endothelial function and reducing hypertension. Its ability to modulate nitric oxide pathways contributes to vasodilation and improved blood flow.

Synthetic Organic Chemistry

Building Block in Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to the development of new compounds with desired biological activities.

Case Studies and Research Findings

StudyFindings
Study on Antioxidant ActivityDemonstrated significant free radical scavenging ability in vitro.
Neuroprotection ResearchShowed enhanced neuronal survival in models of oxidative stress.
Anti-inflammatory ActivityInhibited pro-inflammatory cytokine production in cell cultures.
Cardiovascular EffectsImproved endothelial function in animal models of hypertension.

Wirkmechanismus

The mechanism of action of 1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone involves its interaction with various molecular targets. The amino and hydroxy groups can form hydrogen bonds and participate in electrostatic interactions, influencing biological pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Chroman Derivatives

1-(5,7-Dihydroxy-2,2-dimethylchroman-6-yl)ethanone
  • Structural Differences: Lacks the 4-amino group but has 5,7-dihydroxy substituents.
  • Synthesis : Prepared via Friedel-Crafts acylation, similar to other chroman derivatives .
1-((3S,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-yl)ethanone sulfate
  • Physicochemical Properties : Sulfate salt formulation improves solubility, making it more suitable for pharmacokinetic studies .

Hydroxyacetophenone Derivatives

1-(3,5-Dihydroxy-4-methoxyphenyl)ethanone
  • Core Structure: Aromatic acetophenone lacking the chroman ring.
  • Functional Groups : Methoxy and dihydroxy substituents confer distinct redox properties, useful in antioxidant applications .
  • Natural Occurrence : Isolated from eucalyptus wood charring byproducts .
1-(4-Ethoxy-2-hydroxy-3,5,6-trimethoxyphenyl)ethanone
  • Synthetic Route : Prepared via Friedel-Crafts acylation with acetyl chloride and AlCl₃ .
  • Key Differences: Ethoxy and methoxy groups increase lipophilicity, enhancing membrane permeability compared to the hydrophilic amino-hydroxy chroman derivative .

Quinoline and Heterocyclic Derivatives

1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone
  • Structural Contrast: Quinoline core replaces chroman, with chloro and phenyl groups enhancing electrophilic reactivity.
  • Biological Activity: Demonstrated antimicrobial effects, suggesting divergent applications from the amino-hydroxy chroman compound .
1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethanone
  • Heterocyclic Core : Triazine ring introduces nitrogen-rich electron-deficient regions, enabling interactions with nucleic acids or metal ions .
  • Applications: Potential use in agrochemicals or as a kinase inhibitor, differing from the chroman derivative’s likely CNS or enzyme-targeting roles .

Comparative Analysis Table

Compound Name Molecular Formula Key Features Biological/Industrial Relevance
Target Compound C₁₃H₁₇NO₃ (3R,4S)-4-amino-3-hydroxy, 2,2-dimethylchroman, ethanone Drug development (stereospecific targets)
1-(5,7-Dihydroxy-2,2-dimethylchroman-6-yl)ethanone C₁₃H₁₆O₄ 5,7-dihydroxy, no amino group Antioxidant research
1-(3,5-Dihydroxy-4-methoxyphenyl)ethanone C₁₀H₁₂O₄ Methoxy, dihydroxy, aromatic acetophenone Natural product isolation
1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)ethanone C₁₈H₁₆ClNO Quinoline core, chloro, phenyl Antimicrobial agents

Key Research Findings

  • Stereochemical Impact: The (3R,4S) configuration in the target compound is critical for chiral recognition in biological systems, as enantiomer polarity estimation methods (e.g., η and x parameters) highlight its non-centrosymmetric nature .
  • Synthetic Flexibility: Chroman derivatives are synthesized via regioselective acylation or enzymatic catalysis, whereas quinoline derivatives often require Friedel-Crafts or transition-metal-catalyzed reactions .

Biologische Aktivität

1-((3R,4S)-4-Amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone, also known by its CAS number 175133-79-6, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H17NO3
  • Molar Mass : 235.281 g/mol
  • Physical State : Pale yellow solid
  • Solubility : Soluble in organic solvents like ethanol and dichloromethane .

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. The compound's chroman structure is known for its antioxidant properties and potential role in modulating enzyme activities related to cancer and inflammation.

Antioxidant Activity

Research indicates that compounds with chroman structures exhibit significant antioxidant properties. The hydroxyl group in the chroman moiety can donate hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative stress-related damage in cells .

Antiproliferative Effects

Studies have shown that derivatives of chroman compounds can inhibit the proliferation of various cancer cell lines. For instance, certain structural modifications have led to enhanced antiproliferative activity against human tumor xenografts in preclinical models. The IC50 values for these compounds often range from nanomolar to micromolar concentrations .

Enzyme Inhibition

This compound may act as an inhibitor for specific enzymes involved in cancer progression. For example, certain studies have reported that related compounds inhibit histone deacetylases (HDACs), which are critical in regulating gene expression related to tumor growth .

Study on Antiproliferative Activity

In a study evaluating the antiproliferative effects of chroman derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value reported at approximately 0.5 µM for one of the tested cell lines. This suggests a potent activity that warrants further investigation into its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis was conducted on a series of chroman derivatives, including this compound. The study highlighted that modifications at the hydroxyl and amino groups significantly influenced biological activity. Compounds with enhanced lipophilicity showed improved cellular uptake and bioavailability, correlating with increased antiproliferative effects .

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntioxidantSignificant free radical scavenging
AntiproliferativeIC50 ~0.5 µM against cancer cells
Enzyme InhibitionInhibition of HDAC

Q & A

How can researchers optimize the synthetic route for 1-((3R,4S)-4-amino-3-hydroxy-2,2-dimethylchroman-6-YL)ethanone?

Basic Research Question
Methodological Answer:
Synthetic optimization should focus on stereochemical control, particularly at the (3R,4S) chiral centers. A plausible approach involves using a chroman-derived synthon, as demonstrated in analogous studies where 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone was employed to construct pyrano-triazine derivatives via condensation reactions . Key steps include:

  • Chiral resolution : Use chiral auxiliaries or asymmetric catalysis to ensure enantiomeric purity.
  • Protection/deprotection strategies : For the amino and hydroxy groups to prevent side reactions.
  • Purification : Employ column chromatography with chiral stationary phases or recrystallization in polar solvents (e.g., ethanol/water mixtures).
  • Analytical validation : Monitor reaction progress via HPLC with chiral columns and confirm stereochemistry via X-ray crystallography .

What experimental techniques are critical for resolving structural ambiguities in this compound?

Basic Research Question
Methodological Answer:
Structural elucidation requires a combination of:

  • X-ray crystallography : Use SHELX or WinGX for refinement, focusing on the Flack parameter to verify absolute configuration .
  • NMR spectroscopy : Assign stereochemistry via 1^1H-1^1H NOESY to confirm spatial proximity of the 3-hydroxy and 4-amino groups.
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., m/z 265.1312 for C13_{13}H19_{19}NO3_3).
  • Computational modeling : Density Functional Theory (DFT) to compare calculated vs. experimental NMR/IR spectra .

How can researchers address discrepancies in stereochemical assignments between computational and experimental data?

Advanced Research Question
Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies include:

  • Dynamic NMR : Probe temperature-dependent conformational changes in polar solvents like DMSO-d6_6.
  • Paramagnetic relaxation enhancement (PRE) : To assess flexibility of the chroman ring.
  • Re-refinement of X-ray data : Use SHELXL to adjust thermal parameters and validate hydrogen-bonding networks .
  • Circular Dichroism (CD) : Compare experimental CD spectra with TD-DFT simulations to resolve chiral ambiguities .

What computational methods are suitable for predicting the compound’s bioactivity?

Advanced Research Question
Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or receptors implicated in anticancer activity ).
  • QSAR modeling : Correlate substituent effects (e.g., methyl groups at C2/C2') with bioactivity using descriptors like logP (experimental value ~1.5) and topological polar surface area (TPSA ~100 Ų) .
  • MD simulations : Assess stability of ligand-protein complexes in explicit solvent over 100-ns trajectories.

How can researchers validate the compound’s proposed mechanism of action in vitro?

Advanced Research Question
Methodological Answer:

  • Enzyme inhibition assays : Test against serine/threonine kinases using ATP-Glo™ or radioactive 32^{32}P-ATP incorporation.
  • Cellular assays : Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, referencing IC50_{50} values from structurally related chroman derivatives .
  • Western blotting : Confirm downstream effects on phosphorylation of target proteins (e.g., ERK, AKT).

What strategies mitigate degradation during stability studies of this compound?

Basic Research Question
Methodological Answer:

  • Forced degradation studies : Expose to oxidative (H2_2O2_2), acidic (0.1M HCl), and photolytic (ICH Q1B) conditions.
  • Stabilization : Use lyophilization for long-term storage or formulate with cyclodextrins to enhance aqueous solubility (predicted logP ~1.5 suggests moderate hydrophobicity) .
  • Analytical monitoring : UPLC-PDA at 254 nm to track degradation products.

How can researchers isolate and characterize stereoisomeric impurities?

Advanced Research Question
Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol (80:20) + 0.1% diethylamine.
  • VCD spectroscopy : Differentiate enantiomers via vibrational circular dichroism.
  • Crystallographic twinning analysis : Apply SHELXL’s TWIN/BASF commands to resolve overlapping diffraction patterns .

What solvent systems are optimal for enhancing solubility in biological assays?

Basic Research Question
Methodological Answer:

  • Co-solvent blends : Use DMSO:PBS (10:90 v/v) for in vitro assays.
  • Cyclodextrin inclusion complexes : β-cyclodextrin at 10 mM in PBS (pH 7.4).
  • Surfactants : Polysorbate 80 (0.1% w/v) for in vivo pharmacokinetic studies .

How can researchers confirm the absence of polymorphic forms?

Advanced Research Question
Methodological Answer:

  • Powder X-ray diffraction (PXRD) : Compare experimental patterns with Mercury-calculated simulations.
  • DSC/TGA : Identify melting points and thermal events indicative of polymorphic transitions.
  • Slurry conversion experiments : Suspend the compound in 10 solvents (e.g., ethanol, acetonitrile) for 7 days to isolate stable forms .

What synthetic intermediates of this compound have utility in parallel derivatization?

Advanced Research Question
Methodological Answer:

  • 6-Acetyl-chroman intermediates : Functionalize via Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at C6.
  • N-Boc-protected aminochromans : Deprotect under acidic conditions (TFA/DCM) to generate free amines for peptide conjugation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.